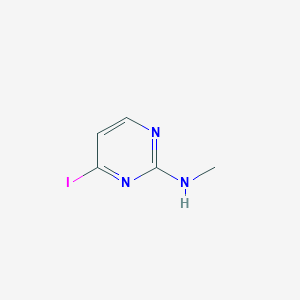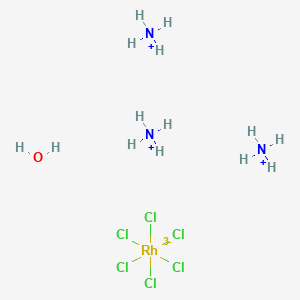
tert-Butyl 1-(1,1-difluoroethyl)cyclopropane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 1-(1,1-difluoroethyl)cyclopropane-1-carboxylate is an organic compound that features a cyclopropane ring substituted with a tert-butyl ester and a 1,1-difluoroethyl group
Vorbereitungsmethoden
The synthesis of tert-Butyl 1-(1,1-difluoroethyl)cyclopropane-1-carboxylate typically involves the cyclopropanation of suitable precursors. One common method includes the reaction of tert-butyl cyclopropanecarboxylate with 1,1-difluoroethyl iodide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the formation of the cyclopropane ring .
Analyse Chemischer Reaktionen
tert-Butyl 1-(1,1-difluoroethyl)cyclopropane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
tert-Butyl 1-(1,1-difluoroethyl)cyclopropane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.
Wirkmechanismus
The mechanism of action of tert-Butyl 1-(1,1-difluoroethyl)cyclopropane-1-carboxylate involves its interaction with specific molecular targets. The presence of the difluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The cyclopropane ring can also contribute to the compound’s stability and reactivity, making it a valuable tool in various biochemical assays .
Vergleich Mit ähnlichen Verbindungen
tert-Butyl 1-(1,1-difluoroethyl)cyclopropane-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 1-(1,1-difluoroethyl)cyclopropylcarbamate: This compound features a carbamate group instead of a carboxylate, which can influence its reactivity and biological activity.
tert-Butyl 1-(1,1-difluoroethyl)cyclopropane-1-carboxamide: The presence of an amide group can alter the compound’s solubility and interaction with biological targets.
tert-Butyl 1-(1,1-difluoroethyl)cyclopropane-1-carboxylic acid: The carboxylic acid derivative can undergo different chemical reactions compared to the ester, making it useful in different synthetic applications.
These comparisons highlight the unique properties of this compound, particularly its stability and reactivity, which make it a valuable compound in various fields of research.
Eigenschaften
Molekularformel |
C10H16F2O2 |
|---|---|
Molekulargewicht |
206.23 g/mol |
IUPAC-Name |
tert-butyl 1-(1,1-difluoroethyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C10H16F2O2/c1-8(2,3)14-7(13)10(5-6-10)9(4,11)12/h5-6H2,1-4H3 |
InChI-Schlüssel |
XMAYVKOMQXZRAK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)C1(CC1)C(C)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![4-(1H-Benzo[d]imidazol-2-yl)pyridin-2-amine](/img/structure/B12955772.png)

